6-Methyl-2-oxoheptanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Methyl-2-oxoheptanoic acid is represented by the formula C8H14O3 . The InChI code for this compound is 1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
6-Methyl-2-oxoheptanoic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Oxidation and Synthesis Processes
6-Methyl-2-oxoheptanoic acid and related compounds have been extensively studied in the context of oxidation and synthesis processes. For instance, Atlamsani et al. (1993) explored the oxidation of 2-methylcyclohexanone by dioxygen, which yields 6-oxoheptanoic acid, demonstrating the potential of this compound in oxidative reactions (Atlamsani, Brégeault, & Ziyad, 1993). Similarly, Ballini and Petrini (1984) discussed the synthesis of Methyl 7-Oxoheptanoate, a compound closely related to 6-methyl-2-oxoheptanoic acid, used for preparing key intermediates in prostaglandin synthesis (Ballini & Petrini, 1984).
Catalysis and Reaction Mechanisms
Research on 6-methyl-2-oxoheptanoic acid has also focused on its role in catalysis and reaction mechanisms. Chattopadhyay, Banerjee, and Sarma (1979) investigated the use of 5-oxoheptanoic acid, a related compound, as a precursor in various synthesis processes, highlighting the versatility of these types of compounds in chemical synthesis (Chattopadhyay, Banerjee, & Sarma, 1979). Kanawati et al. (2007) characterized monocarboxylic acids like 6-oxoheptanoic acid using mass spectrometry, providing insight into their fragmentation behaviors and reaction pathways (Kanawati et al., 2007).
Derivative Formation and Applications
The formation of derivatives from 6-methyl-2-oxoheptanoic acid and its analogs has been a significant area of study. For example, Cubbon and Hewlett (1968) prepared α-oxo-hydroperoxides from 2-methylcyclohexanone, which upon decomposition yielded 6-oxoheptanoic acid, demonstrating the compound's potential in producing functional derivatives (Cubbon & Hewlett, 1968). Penning and Christoffers (2012) explored the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a scaffold in combinatorial chemistry, showcasing the application of 6-methyl-2-oxoheptanoic acid in diverse synthetic pathways (Penning & Christoffers, 2012).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)4-3-5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFYEQPRZKSNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxoheptanoic acid |
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